Cas no 95530-58-8 ((R)-4-Isopropyloxazolidin-2-one)

(R)-4-Isopropyloxazolidin-2-one structure
95530-58-8 structure
Nom du produit:(R)-4-Isopropyloxazolidin-2-one
Numéro CAS:95530-58-8
Le MF:C6H11NO2
Mégawatts:129.157041788101
MDL:MFCD00075172
CID:61786
PubChem ID:24860748

(R)-4-Isopropyloxazolidin-2-one Propriétés chimiques et physiques

Nom et identifiant

    • (R)-4-Isopropyloxazolidin-2-one
    • R-(+)-4-Isopropyl-2-oxazolidinone
    • (R)-4-Isopropyl-2-oxazolidinone
    • (4R)-(+)-4-ISOPROPYL-2-OXAZOLIDINONE
    • (4R)-4-propan-2-yl-1,3-oxazolidin-2-one
    • (R)-(+)-4-isopropyl-2-oxazolidinone
    • (4R)-4-(1-Methylethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 4-(1-methylethyl)-, (R)- (ZCI)
    • (4R)-(+)-4-Isopropyl-2-oxazolidone
    • (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one
    • (4R)-4-Isopropyl-1,3-oxazolidin-2-one
    • (4R)-4-Isopropyl-2-oxazolidinone
    • (4R)-4-Isopropyloxazolidin-2-one
    • 4(R)-(1-methylethyl)-2-oxazolidinone
    • NS00126832
    • CS-W002320
    • SCHEMBL136994
    • EN300-7040473
    • AKOS015838442
    • (R)-4-isopropyl oxazolidinone
    • 4-(R) -isopropyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-(1-methylethyl)-, (4R)-
    • (4R)-4-(2-Propyl)oxazolidin-2-one
    • AS-14047
    • (R)-(+)-4-Isopropyl-2-oxazolidinone, 99%
    • HY-W002320
    • DTXSID90348923
    • MFCD00075172
    • I0572
    • (R)-(-)-4-Isopropyl-2-oxazolidinone
    • TD8068
    • 95530-58-8
    • (R)-4-iso-propyloxazolidin-2-one
    • (R)-(+) -4-Isopropyl-2-oxazolidinone
    • MDL: MFCD00075172
    • Piscine à noyau: 1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
    • La clé Inchi: YBUPWRYTXGAWJX-YFKPBYRVSA-N
    • Sourire: C([C@@H]1COC(=O)N1)(C)C
    • BRN: 5376658

Propriétés calculées

  • Qualité précise: 129.07900
  • Masse isotopique unique: 129.078978594g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 1
  • Complexité: 122
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: 2
  • Le xlogp3: 1.1
  • Surface topologique des pôles: 38.3Ų

Propriétés expérimentales

  • Couleur / forme: Cristaux blancs
  • Dense: 1.04 g/cm3
  • Point de fusion: 69.0 to 74.0 deg-C
  • Point d'ébullition: 291.1°C at 760 mmHg
  • Point d'éclair: 129.9 °C
  • Indice de réfraction: 1.4300 (estimate)
  • Coefficient de répartition de l'eau: Désintégration
  • Le PSA: 38.33000
  • Le LogP: 1.07960
  • Sensibilité: Sensible à l'humidité
  • Solubilité: Pas encore déterminé
  • Activités optiques: [α]20/D +17°, c = 6 in ethanol
  • Rotation spécifique: -18 º (c=1, ethanol)

(R)-4-Isopropyloxazolidin-2-one Informations de sécurité

  • Description des dangers: H302-H315-H319-H332-H335
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 36/37/38
  • Instructions de sécurité: S22-S24/25
  • Carte FOCA taille f:3
  • Identification des marchandises dangereuses: Xi
  • Conditions de stockage:Sealed in dry,Room Temperature
  • Terminologie du risque:R36/37/38

(R)-4-Isopropyloxazolidin-2-one Données douanières

  • Code HS:29349990
  • Données douanières:

    Code douanier chinois:

    29349990

(R)-4-Isopropyloxazolidin-2-one PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Key Organics Ltd
AS-14047-50MG
(R)-4-Isopropyl-2-oxazolidinone
95530-58-8 >98%
50mg
£102.00 2025-02-08
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I0572-5G
(R)-4-Isopropyl-2-oxazolidinone
95530-58-8 >98.0%(GC)
5g
¥230.00 2024-04-15
Chemenu
CM109211-25g
2-oxazolidinone, 4-(1-Methylethyl)-, (4R)-
95530-58-8 98%
25g
$96 2024-07-18
eNovation Chemicals LLC
D382491-250g
(R)-4-Isopropyl-2-oxazolidinone
95530-58-8 97%
250g
$2600 2023-09-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L14518-250mg
(4R)-(+)-4-Isopropyl-2-oxazolidinone, 98+%
95530-58-8 98+%
250mg
¥713.00 2023-03-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I088A-25g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8 99%
25g
¥560.9 2023-09-02
Key Organics Ltd
AS-14047-5G
(R)-4-Isopropyl-2-oxazolidinone
95530-58-8 >98%
5g
£146.00 2023-02-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R87670-1g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8
1g
¥36.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R87670-10g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8
10g
¥276.0 2021-09-08
Ambeed
A176198-10g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8 98%
10g
$33.0 2025-02-20

(R)-4-Isopropyloxazolidin-2-one Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
Référence
The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-ones
Casadei, M. Antonietta; Feroci, Marta; Inesi, Achille; Rossi, Leucio; Sotgiu, Giovanni, Journal of Organic Chemistry, 2000, 65(15), 4759-4761

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Solvents: Ethyl acetate
Référence
N-Carbamylamino alcohols as the precursors of oxazolidinones via nitrosation-deamination reaction
Suzuki, Masumi; Yamazaki, Takahiro; Ohta, Hiromichi; Shima, Kyoko; Ohi, Katsuhide; et al, Synlett, 2000, (2), 189-192

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium acetate ,  Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
Référence
Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions
Chiarotto, I.; Feroci, M., Tetrahedron Letters, 2001, 42(20), 3451-3453

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Potassium carbonate
Référence
Ene-Reactions and Allylsilane Cyclization for High Diastereoselective Construction of Cyclopentane- and Cyclohexane- Derivatives
Ruther, Michael, 1990, , ,

Synthetic Routes 5

Conditions de réaction
Référence
Preparation of 4-amino-3-hydroxybutyric acid residue-containing peptides as renin inhibitors
, European Patent Organization, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium carbonate ;  3 h, 130 °C
Référence
On the structure and chiroptical properties of (S)-4-isopropyloxazolidin-2-one
Benoit, David; Coulbeck, Elliot; Eames, Jason; Motevalli, Majid, Tetrahedron: Asymmetry, 2008, 19(9), 1068-1077

Synthetic Routes 7

Conditions de réaction
1.1 Solvents: Toluene
Référence
Synthesis of optically active cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid via intramolecular alkylation of a chiral enolate
Kleschick, William A.; Reed, Michael W.; Bordner, Jon, Journal of Organic Chemistry, 1987, 52(14), 3168-9

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Cesium carbonate ,  Diethyl bromomalonate Solvents: Acetonitrile ;  20 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Chemoselective room temperature E1cB N-N cleavage of oxazolidinone hydrazides from enantioselective aldehyde α-hydrazination: synthesis of (+)-1,4-dideoxyallonojirimycin
Ferreira, Jasmin; Rees-Jones, Sophie C. M.; Ramaotsoa, Valerie; Msutu, Ath'enkosi; Hunter, Roger, Organic & Biomolecular Chemistry, 2016, 14(5), 1545-1549

Synthetic Routes 9

Conditions de réaction
1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ;  rt → -196 °C; 1 atm, 25 °C; 24 h, 1 atm, 150 °C
Référence
Dehydrative synthesis of chiral oxazolidinones catalyzed by alkali metal carbonates under low pressure of CO2
Foo, Siong Wan; Takada, Yuki; Yamazaki, Yusuke; Saito, Susumu, Tetrahedron Letters, 2013, 54(35), 4717-4720

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Benzenemethanethiol, lithium salt (1:1) Solvents: Methanol ,  Tetrahydrofuran
Référence
Practical preparation of chiral 4-substituted 2-oxazolidinones
Ishizuka, Tadao; Kimura, Koreichi; Ishibuchi, Seigo; Kunieda, Takehisa, Chemistry Letters, 1992, (6), 991-4

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Acetone ,  Zinc Solvents: Acetic acid
Référence
Direct organo-catalytic asymmetric α-amination of aldehydes - a simple approach to optically active α-amino aldehydes, α-amino alcohols, and α-amino acids
Bogevig, Anders; Juhl, Karsten; Kumaragurubaran, Nagaswamy; Zhuang, Wei; Jorgensen, Karl Anker, Angewandte Chemie, 2002, 41(10), 1790-1793

Synthetic Routes 12

Conditions de réaction
1.1 Catalysts: Zinc chloride Solvents: Chlorobenzene ;  48 h, reflux
Référence
Method for synthesis (R)-4-isopropyl oxazolinyl-2-one as chiral compound and its application in benzaldehyde and benzamide reaction, Baylis-Hillman reaction and allylic alkylation reaction
, China, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Toluene
Référence
Synthesis of Putative Polyketide Precursors and Intermediates
O'Connell, Yvonne, 2007, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Potassium carbonate ;  3 h, 130 °C
Référence
An enantioselective strategy for the synthesis of (S)-Tylophorine via one-pot intramolecular Schmidt/Bischler-Napieralski/Imine-reduction cascade sequence
Su, Bo; Chen, Fazhong; Wang, Qingmin, Journal of Organic Chemistry, 2013, 78(6), 2775-2779

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Diethyl carbonate ;  145 °C
Référence
Synthesis of salicylic acid-based 1,3,4-oxadiazole derivatives coupled with chiral oxazolidinones: novel hybrid heterocycles as antitumor agents
Murty, M. S. R.; Penthala, Raju; Nath, Lekshmi R.; Anto, Ruby John, Letters in Drug Design & Discovery, 2014, 11(10), 1133-1142

Synthetic Routes 16

Conditions de réaction
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: DMSO-d6 ;  12 h, 0.1 MPa, 150 °C
Référence
Preparation of cyclic urethanes by cyclization of amino alcohols and carbon dioxide using anionic fluoro compound catalysts
, Japan, , ,

Synthetic Routes 17

Conditions de réaction
1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ;  24 h, 1 atm, 150 °C
Référence
Method for preparation of cyclic urethanes by reaction of amino alcohols with carbon dioxide
, Japan, , ,

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Potassium borohydride Solvents: Tetrahydrofuran ,  Water ;  4 - 6 h, 10 - 40 °C; 1 h, 10 - 40 °C; 1 h, reflux; 2 h, 64 - 66 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 98 - 100 °C
1.3 Reagents: Potassium carbonate ;  1 h, 60 - 80 °C; 1 h, 60 - 80 °C
1.4 Reagents: Hydroperoxide, 1,1-dimethylethyl, potassium salt (1:1) ;  60 °C; 60 °C → 90 °C; 1 h, 70 - 90 °C
1.5 Reagents: Water ;  10 min
Référence
Process for preparation of chiral 4-substituted-2-oxazolidinones from chiral amino acids
, China, , ,

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Potassium carbonate ;  3 h, 130 °C
Référence
Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate
Liu, Dong-Wang; Tang, Lin-Jun; Wang, Li-Ping; Huang, Fei-Fei; Huang, Shuang-Ping; et al, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Catechol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Triphenyl phosphate Solvents: (Trifluoromethyl)benzene ;  24 h, 0.7 MPa, 140 °C
Référence
Method for the preparation of cyclic urethane
, Japan, , ,

(R)-4-Isopropyloxazolidin-2-one Raw materials

(R)-4-Isopropyloxazolidin-2-one Preparation Products

(R)-4-Isopropyloxazolidin-2-one Fournisseurs

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:95530-58-8)(R)-(+)-4-Isopropyl-2-oxazolidinone
Numéro de commande:2471906
État des stocks:in Stock
Quantité:Company Customization
Pureté:98%
Dernières informations tarifaires mises à jour:Friday, 18 April 2025 17:06
Prix ($):discuss personally

(R)-4-Isopropyloxazolidin-2-one Littérature connexe

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95530-58-8)(R)-4-Isopropyloxazolidin-2-one
A11150
Pureté:99%
Quantité:100g
Prix ($):287.0
Hubei Henglvyuan Technology Co., Ltd
(CAS:95530-58-8)(R)-4-Isopropyloxazolidin-2-one
95530-58-8
Pureté:
Quantité:
Prix ($):Enquête/Enquête